Pentedrone
Overview
Description
Pentedrone, also known as α-methylaminovalerophenone, is a stimulant of the cathinone class . It has been sold as a designer drug and has been found since 2010 as an ingredient in a number of “bath salt” mixes sold as legal highs . This compound belongs to a group of compounds known as substituted cathinones .
Molecular Structure Analysis
The molecular formula of this compound is C12H17NO . Its molar mass is 191.274 g·mol−1 . The structure of this compound has been analyzed by NMR and GC-MS .Chemical Reactions Analysis
This compound has been studied for its derivatization potential towards nine synthetic cathinones by gas chromatography-mass spectrometry (GC-MS) . The anhydrides studied proved to be suitable for synthetic cathinones .Physical and Chemical Properties Analysis
This compound is usually found as an off-white or white crystalline powder . It dissolves effectively in organic solvents but only slightly in water .Scientific Research Applications
Spectroscopic Characterization and Analysis
Pentedrone, a designer drug, has been characterized using various spectroscopic techniques. A study by Westphal et al. (2012) detailed its characterization through mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy. This research is crucial for understanding the chemical structure and properties of this compound.
Enantioselectivity and Metabolic Profiling
This compound demonstrates enantioselectivity in metabolic processes, which can result in distinct metabolic profiles and subsequent effects. Silva et al. (2022) explored the hepatic cytotoxic and metabolic profile of this compound enantiomers using in vitro models. This research sheds light on the different metabolic pathways and potential toxicity of this compound's enantiomers, highlighting its complexity in biological systems (Silva et al., 2022).
Dopaminergic Activity and Addictive Potential
A study by Hwang et al. (2017) investigated the effects of this compound on the dopaminergic system. They found that this compound increased the mRNA expression of dopamine receptors and transporters in PC-12 cells. This research is significant in understanding the addictive properties of this compound and its impact on the dopaminergic system (Hwang et al., 2017).
Permeability Studies Using Caco-2 Cell Line
Enantioselectivity in the permeability of this compound through the intestinal barrier was studied using the Caco-2 cell line. This research, conducted by Silva et al. (2020), provides insights into how this compound and its enantiomers are absorbed in the human body, which is essential for understanding its pharmacokinetics (Silva et al., 2020).
Chemical Analysis for Identification
Maheux et al. (2012) focused on the synthesis and complete characterization of this compound using various techniques like FTIR, NMR, GC/MS, and ESI-HRMS. This analytical approach is vital for identifying and confirming the presence of this compound in various samples (Maheux et al., 2012).
Hepatotoxicity Mechanisms
Valente et al. (2016) assessed the hepatotoxicity of this compound in primary rat hepatocytes and HepaRG cells, comparing its effects with other cathinones. The study provides insights into the mechanisms underlying this compound-induced liver damage and helps in understanding its toxicological profile (Valente et al., 2016).
Resolution and Determination of Absolute Configuration
The enantioresolution of this compound was achieved at a multi-milligram scale by liquid chromatography, as described by Silva et al. (2018). This research is pivotal in determining the absolute configuration of this compound enantiomers, contributing to the detailed understanding of its stereoselectivity (Silva et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(methylamino)-1-phenylpentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10/h4-6,8-9,11,13H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIWIUNEJRETFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=CC=C1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101014184 | |
Record name | Pentedrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101014184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879722-57-3 | |
Record name | Pentedrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=879722-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentedrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879722573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentedrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101014184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 879722-57-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTEDRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ELU1B757Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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